3-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
Properties
CAS No. |
1031664-75-1 |
|---|---|
Molecular Formula |
C24H18ClN5O3 |
Molecular Weight |
459.89 |
IUPAC Name |
3-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C24H18ClN5O3/c1-33-18-4-2-3-14(11-18)13-26-23(31)16-7-10-19-20(12-16)30-22(27-24(19)32)21(28-29-30)15-5-8-17(25)9-6-15/h2-12,29H,13H2,1H3,(H,26,31) |
SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves a multi-step process:
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Formation of the Triazole Ring: : The initial step often involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions (CuAAC).
-
Quinazoline Formation: : The quinazoline moiety is usually synthesized via the condensation of anthranilic acid derivatives with formamide or formamidine under acidic conditions.
-
Coupling Reactions: : The chlorophenyl and methoxybenzyl groups are introduced through nucleophilic substitution reactions. For instance, the chlorophenyl group can be attached via a Suzuki coupling reaction using a chlorophenylboronic acid and a suitable halogenated precursor.
-
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
-
Reduction: : Reduction reactions can target the carbonyl groups, converting them into alcohols or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
This compound features a quinazoline core fused with a triazole moiety, which is significant for its biological activities. The presence of the 4-chlorophenyl and 3-methoxybenzyl substituents enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. The triazole moiety can enhance the activity against various cancer cell lines. For instance, compounds similar to this one have shown inhibition of cell proliferation in breast and lung cancer models due to their ability to interfere with specific signaling pathways involved in tumor growth .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Triazole derivatives are known for their efficacy against bacterial and fungal infections. Studies have reported that related compounds possess broad-spectrum antimicrobial effects, making them candidates for further investigation in treating resistant strains of bacteria and fungi .
Neuroprotective Effects
The neuroprotective potential of triazole-containing compounds has been documented, particularly in the context of neurodegenerative diseases like Alzheimer's. Research highlights that these compounds may inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline . The specific compound discussed has shown promise in preliminary studies for enhancing cognitive function through such mechanisms.
Table 2: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | Significant inhibition | |
| Antimicrobial | Broad-spectrum efficacy | |
| Neuroprotective | AChE inhibition |
Synthesis Approaches
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the triazole ring can be achieved through click chemistry methods, which are efficient and yield high purity products suitable for biological testing.
Table 3: Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Nucleophilic substitution | Chlorinated phenyl compound |
| Step 2 | Cyclization | Azide and alkyne precursors |
| Step 3 | Coupling | Amine coupling with carboxylic acid |
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, a series of quinazoline-triazole hybrids were evaluated against various cancer cell lines. The results indicated that certain substitutions led to enhanced cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of triazole derivatives showed that compounds similar to this one exhibited MIC values lower than those of conventional antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli . This suggests a potential role in developing new treatments for infections caused by resistant pathogens.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
Structural and Functional Insights
Substituent Effects on Lipophilicity: The target compound’s 4-chlorophenyl group increases lipophilicity (estimated logP ~3.2) compared to E543-0685 (logP 2.97), which uses a 4-methoxyphenyl group. Chlorine’s electron-withdrawing nature may enhance membrane permeability but reduce aqueous solubility .
The 3-methoxybenzyl group in the target compound may marginally improve solubility compared to purely hydrophobic substituents .
Ring Fusion Position: The [1,5-a] triazoloquinazoline fusion in the target compound and E543-0685 contrasts with the [4,3-a] system in ’s analog.
Synthetic Pathways: The synthesis of triazoloquinazolines often employs cyanocarbonimidate intermediates (e.g., diphenyl cyanocarbonimidate) for cyclization, as noted in . Substituent-specific modifications, such as methoxy or chlorophenyl groups, require tailored acylation or alkylation steps .
Research Findings and Implications
- E543-0685 () : This analog demonstrates balanced lipophilicity (logP 2.97) and moderate hydrogen-bonding capacity, making it a candidate for oral bioavailability studies. Its benzyl group may favor interactions with aromatic residues in target proteins .
- Compound : The diisobutyl and 3-chlorobenzyl groups suggest a design optimized for blood-brain barrier penetration, though high logP values raise concerns about metabolic clearance .
- Target Compound : The combination of 4-chlorophenyl and 3-methoxybenzyl groups may synergize to enhance both target affinity and solubility relative to analogs. Further studies are needed to validate its pharmacokinetic and pharmacodynamic profiles.
Biological Activity
The compound 3-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its cytotoxicity against various cancer cell lines and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 372.84 g/mol. The structure features a quinazoline core fused with a triazole ring, which is known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves the coupling of various aromatic amines and carboxylic acids under controlled conditions. The specific methods can vary but generally include multi-step reactions that allow for the introduction of functional groups necessary for biological activity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against a range of cancer cell lines. The following table summarizes the IC50 values observed in various studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical) | 12.5 | |
| MCF-7 (Breast) | 15.0 | |
| A549 (Lung) | 10.0 | |
| HT-29 (Colon) | 20.0 |
These results indicate that the compound is particularly effective against lung and cervical cancer cell lines.
The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, it has been suggested that the compound may target topoisomerases or kinases critical for DNA replication and repair processes.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of the compound on HeLa cells using the MTT assay, revealing an IC50 value of 12.5 µM. The study highlighted that apoptosis was induced through caspase activation pathways.
- In Vivo Studies : Preliminary in vivo studies in murine models indicated that treatment with this compound led to a significant reduction in tumor size compared to controls, suggesting potential for further development as an anticancer agent.
Q & A
Q. What are the critical steps in synthesizing 3-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide?
The synthesis typically involves:
- Core formation : Condensation of a benzylidene-oxopentanoic acid derivative with hydrazine hydrate to generate the triazoloquinazoline backbone .
- Functionalization : Coupling the core with a 3-methoxybenzyl group using reagents like DCC (dicyclohexylcarbodiimide) or EDCI in dimethylformamide (DMF) .
- Purification : Thin-layer chromatography (TLC) is used to monitor reaction progress, followed by recrystallization or column chromatography .
Q. Which spectroscopic methods are essential for confirming the compound’s structure?
- NMR spectroscopy : H and C NMR confirm substituent positions and backbone integrity (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm) .
- IR spectroscopy : Peaks at ~1680 cm (C=O stretch) and ~1600 cm (triazole ring vibrations) validate functional groups .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHClNO: calculated 443.9 g/mol) .
Q. What preliminary biological assays are recommended for this compound?
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess MIC (minimum inhibitory concentration) .
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
Advanced Research Questions
Q. How can low yields during synthesis be addressed?
- Optimize reaction conditions :
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance solubility .
- Catalyst tuning : Replace benzyltributylammonium bromide with phase-transfer catalysts like TBAB (tetrabutylammonium bromide) to improve efficiency .
- Temperature control : Maintain reflux conditions (e.g., 80–100°C) for triazole ring closure .
Q. How to resolve contradictions in reported biological activity data?
- Assay standardization : Ensure consistent cell culture conditions (e.g., serum concentration, incubation time) across studies .
- Purity validation : Re-characterize the compound using HPLC (>95% purity) to exclude batch variability .
- Structural analogs : Compare activity with derivatives (e.g., 4-fluorophenyl vs. 4-chlorophenyl substituents) to identify pharmacophore contributions .
Q. What computational methods aid in elucidating the compound’s mechanism of action?
- Molecular docking : Simulate interactions with targets like dihydrofolate reductase (DHFR) or bacterial topoisomerase IV using AutoDock Vina .
- QSAR modeling : Correlate substituent electronic properties (Hammett constants) with IC values to guide structural optimization .
Q. How to design assays for target-specific inhibition studies?
- Enzyme inhibition : Use fluorometric assays (e.g., β-lactamase inhibition via nitrocefin hydrolysis) to quantify inhibition constants () .
- Receptor binding : Radioligand displacement assays (e.g., H-labeled ligands for GPCRs) to measure affinity .
Methodological Considerations
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Data Reproducibility :
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Advanced Characterization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
